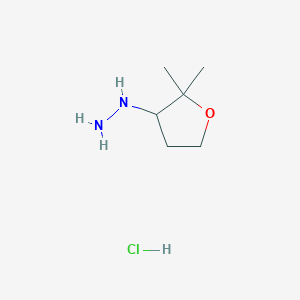
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide, commonly known as EFMC or compound 13, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EFMC is a heterocyclic compound that belongs to the class of benzothiazoles and pyridines. It has a molecular weight of 352.37 g/mol and a chemical formula of C17H14FN3O2S.
Mecanismo De Acción
EFMC exerts its effects by selectively binding to specific proteins and enzymes. EFMC has been found to bind to the protein tau, which is implicated in the development of Alzheimer's disease. EFMC has also been found to inhibit the activity of the enzyme HDAC6, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
EFMC has been found to have various biochemical and physiological effects. EFMC has been found to induce cell death in cancer cells and to reduce the accumulation of toxic proteins in Alzheimer's disease. EFMC has also been found to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMC has several advantages for use in lab experiments. EFMC has high selectivity for specific proteins and enzymes, which allows for precise targeting of biological processes. EFMC is also stable and easy to synthesize, making it a cost-effective tool for scientific research. However, EFMC has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on EFMC. One area of research is the development of EFMC derivatives with improved solubility and bioavailability. Another area of research is the use of EFMC as a tool for studying protein-protein interactions and enzyme activity. EFMC may also have potential as a therapeutic agent for other diseases such as Huntington's disease and amyotrophic lateral sclerosis. Overall, EFMC has the potential to be a valuable tool for scientific research and the development of new therapeutics.
Métodos De Síntesis
EFMC can be synthesized using a multi-step procedure that involves the reaction of various reagents. The synthesis of EFMC was first reported by researchers at the University of Michigan in 2012. The synthesis involves the reaction of 2-amino-6-ethoxybenzothiazole with 3-fluoro-5-methylpyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then treated with acetic anhydride to obtain EFMC in high yield and purity.
Aplicaciones Científicas De Investigación
EFMC has been found to have potential applications in scientific research due to its ability to selectively bind to specific proteins and enzymes. EFMC has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EFMC has also been used as a tool for studying protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-3-22-10-4-5-12-13(7-10)23-16(19-12)20-15(21)14-11(17)6-9(2)8-18-14/h4-8H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYBKQPRLRWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2803686.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2803689.png)
![methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2803690.png)
![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2803698.png)


![1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2803702.png)

![3-(2-fluorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2803705.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803707.png)
